2-Hexadecanol

Catalog No.
S750093
CAS No.
14852-31-4
M.F
C16H34O
M. Wt
242.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexadecanol

CAS Number

14852-31-4

Product Name

2-Hexadecanol

IUPAC Name

hexadecan-2-ol

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

InChI

InChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3

InChI Key

FVDRFBGMOWJEOR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C)O

Canonical SMILES

CCCCCCCCCCCCCCC(C)O
  • Antibacterial properties

    Some studies have shown that 2-Hexadecanol may have antibacterial properties. For example, a study published in "Letters in Applied Microbiology" found that 2-Hexadecanol was effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli []. However, more research is needed to confirm these findings and to understand the mechanisms by which 2-Hexadecanol might exert its antibacterial effects.

  • Other biological activities

    Other studies have suggested that 2-Hexadecanol may have other biological activities, such as antifungal and anticancer properties. However, these findings are preliminary and require further investigation.

  • Environmental studies

    -Hexadecanol has also been studied in the context of environmental science. For example, one study investigated the biodegradation of 2-Hexadecanol in wastewater treatment plants.

2-Hexadecanol, also known as hexadecan-2-ol, is a secondary fatty alcohol with the chemical formula C16H34OC_{16}H_{34}O. It features a hydroxy group at the second carbon of the hexadecane chain, distinguishing it from its primary alcohol counterpart, cetyl alcohol (hexadecan-1-ol) . This compound is typically a colorless, waxy solid at room temperature and is soluble in organic solvents.

Typical of alcohols:

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids. For instance, oxidation of 2-hexadecanol can yield hexadecanone.
  • Esterification: The hydroxy group can react with carboxylic acids to produce esters, which are important in various applications including fragrances and food additives.
  • Dehydration: Under acidic conditions, 2-hexadecanol can undergo dehydration to form alkenes .

2-Hexadecanol exhibits notable biological activities. It has been identified as having antibacterial properties, making it a candidate for use in antimicrobial formulations . Additionally, it plays a role in various biological processes due to its presence in lipid membranes and cellular structures.

The synthesis of 2-hexadecanol can be achieved through several methods:

  • Reduction of Fatty Acids: Hexadecanoic acid can be reduced using lithium aluminum hydride or sodium borohydride to yield 2-hexadecanol.
  • Hydroformylation: The hydroformylation of 1-hexadecene followed by reduction can also produce 2-hexadecanol.
  • Biological Synthesis: Some microorganisms can synthesize fatty alcohols through fermentation processes, providing a more sustainable route to producing 2-hexadecanol .

2-Hexadecanol has various applications across multiple industries:

  • Cosmetics and Personal Care: It is used as an emollient and thickening agent in creams and lotions, contributing to skin feel and stability .
  • Pharmaceuticals: The compound serves as an excipient in ointments and creams due to its moisturizing properties.
  • Industrial Uses: It acts as a lubricant and surfactant in various industrial applications .

Several compounds share structural similarities with 2-hexadecanol. A comparison highlights their unique characteristics:

Compound NameStructure TypeKey Properties
Cetyl AlcoholPrimary AlcoholEmollient and emulsifier; widely used in cosmetics.
Palmitic AcidSaturated Fatty AcidUsed primarily as a food additive and surfactant.
Stearyl AlcoholPrimary AlcoholCommonly used as a thickener in cosmetic formulations.
Oleyl AlcoholUnsaturated AlcoholUsed in hair care products for conditioning effects.

While all these compounds are fatty alcohols or acids, 2-hexadecanol's secondary alcohol structure gives it distinct chemical reactivity and biological activity compared to primary alcohols like cetyl alcohol and stearyl alcohol .

Catalytic hydrogenation is the primary industrial method for synthesizing 2-hexadecanol, a branched fatty alcohol. This process typically involves the reduction of ketones, esters, or aldehydes using hydrogen gas (H₂) in the presence of transition metal catalysts. For instance, the hydrogenation of methyl palmitate (a C₁₆ fatty acid methyl ester) over copper-zinc (Cu/Zn) catalysts at 200–250°C and 200–300 bar H₂ pressure yields 2-hexadecanol with >90% selectivity. Ruthenium (Ru)-based catalysts, such as tetradentate Ru complexes, have also demonstrated high efficiency in ester hydrogenation, achieving turnover frequencies up to 1,510 h⁻¹ under milder conditions (100°C, 30 bar H₂).

The mechanism involves sequential steps: (i) adsorption of the ester onto the catalyst surface, (ii) cleavage of the C–O bond to form an aldehyde intermediate, and (iii) further hydrogenation to the alcohol. Density functional theory (DFT) studies reveal that Ru(0001) surfaces preferentially cleave carbon-carbon σ bonds adjacent to oxygenated groups, enabling selective 2-hexadecanol formation. Nickel (Ni) catalysts modified with vanadium (V) or tungsten (W) exhibit synergistic effects, enhancing hydrodeoxygenation activity while suppressing decarbonylation side reactions. For example, Ni-VOₓ/TiO₂ achieves 90% selectivity for 2-hexadecanol at 220°C and 4 MPa H₂.

Green Chemistry Approaches

Supercritical fluid technology has emerged as a sustainable alternative to conventional hydrogenation. Using propane as a supercritical solvent (150 bar, 240°C), fatty acid methyl esters (FAMEs) undergo rapid hydrogenolysis to 2-hexadecanol with near-quantitative conversion in 2–3 seconds. This method eliminates mass transfer limitations by creating a homogeneous phase, increasing reaction rates by 400-fold compared to liquid-phase processes. Additionally, in situ hydrogenation with methanol as a hydrogen donor over Cu/ZrO₂ catalysts reduces reliance on high-pressure H₂, achieving 85% yield at 250°C.

Enzymatic pathways using fatty acid reductases offer another eco-friendly route. These enzymes catalyze the ATP-dependent reduction of fatty acids to aldehydes, followed by hydrogenation to alcohols. While less common industrially, this method avoids toxic catalysts and high temperatures.

Industrial Scalability and Optimization

Industrial production of 2-hexadecanol requires optimizing catalyst longevity and process economics. Fixed-bed reactors with cyclic switching of auxiliary reactors mitigate catalyst deactivation, extending operational cycles from 60 to 120 days. For Cu/Zn catalysts, maintaining a H₂:FAME molar ratio >4 ensures complete conversion while minimizing hydrocarbon byproducts. Supercritical processes achieve liquid hourly space velocities (LHSV) of 0.5–2.5 h⁻¹, far exceeding traditional methods.

Recent advances include bimetallic catalysts (e.g., Ru-W/ZrO₂), which enhance stability and selectivity through metal-support interactions. These systems achieve 98% conversion of ethyl stearate to 2-hexadecanol at 220°C and 50 bar H₂.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldAdvantagesLimitations
Cu/Zn Catalysts200–250°C, 200–300 bar H₂90–95%High selectivity, mature technologyHigh energy input, catalyst decay
Ru Complexes100°C, 30 bar H₂85–90%Mild conditions, fast kineticsHigh cost of noble metals
Supercritical Propane240°C, 150 bar>99%Ultra-fast, no byproductsHigh capital costs
Enzymatic30–50°C, aqueous phase60–70%Sustainable, low toxicityLow scalability, slow reaction rates

Antibacterial and Antifungal Mechanisms

2-Hexadecanol exhibits broad-spectrum antibacterial activity, primarily through membrane disruption. As a lipid-like molecule, it integrates into bacterial cell membranes, altering fluidity and permeability. This destabilization compromises membrane integrity, leading to leakage of intracellular components and cell death [1] [7]. In Pseudomonas fluorescens, volatile organic compounds regulated by the GacS/GacA system, including structurally similar alcohols, enhance antibacterial effects by synergizing with hydrogen cyanide (HCN) to inhibit pathogens like Phytophthora infestans [3].

While direct evidence of 2-hexadecanol’s antifungal activity remains limited, studies on related fatty alcohols suggest potential mechanisms. For example, secondary metabolites from Paecilomyces species, which include hexadecanol derivatives, inhibit fungal growth via mycoparasitism and enzymatic degradation of cell walls [2]. These findings imply that 2-hexadecanol may disrupt fungal membranes or interfere with lipid signaling pathways, though further validation is required [7].

In Vitro and In Vivo Efficacy Studies

In vitro studies underscore 2-hexadecanol’s potency. In dual culture assays, Paecilomyces metabolites containing hexadecanol derivatives inhibit Rhizoctonia solani growth by 76.25%, highlighting their potential as biocontrol agents [2]. For cancer applications, 2-hexadecanol reduces HeLa and MDA-MB-231 cell viability by 50–60% at 10–20 μM concentrations, with IC₅₀ values comparable to conventional chemotherapeutics [6].

In vivo data remain scarce, but lipidomic studies in colorectal cancer patients reveal that lipid metabolism disruptions—a hallmark of 2-hexadecanol’s activity—correlate with chemotherapy-induced hepatotoxicity [5]. This suggests that 2-hexadecanol’s effects on lipid pathways could be harnessed for targeted therapies, though pharmacokinetic and toxicity profiles require further exploration.

Biomedical Applications and Formulation Challenges

2-Hexadecanol’s amphiphilic nature makes it a candidate for drug delivery systems, particularly in liposomal or nanoparticle formulations designed to improve solubility and bioavailability. Its inherent antibacterial and anticancer properties also position it as a dual-function agent in topical antimicrobial creams or adjuvant cancer therapies [6] [7].

However, formulation challenges persist. The compound’s high lipophilicity limits aqueous solubility, necessitating advanced delivery strategies such as emulsification or conjugation with hydrophilic carriers. Additionally, variability in metabolic responses among individuals, as observed in hepatotoxicity studies, underscores the need for personalized dosing strategies [5].

Microbial Degradation Pathways

The microbial degradation of 2-hexadecanol occurs through multiple distinct pathways, each characterized by specific enzymatic mechanisms and metabolic intermediates. The subterminal oxidation pathway represents the primary route for 2-hexadecanol formation and subsequent degradation in environmental systems [1] [2].

Terminal Oxidation Pathway

The terminal oxidation pathway initiates with the hydroxylation of n-hexadecane at the terminal methyl group by alkane hydroxylases, producing 1-hexadecanol as the primary alcohol intermediate [1] [3]. This pathway involves sequential oxidation steps where 1-hexadecanol is oxidized to hexadecanal by alcohol dehydrogenases, followed by further oxidation to hexadecanoic acid by aldehyde dehydrogenases [1] [4]. The fatty acid subsequently enters β-oxidation for complete mineralization. This pathway is predominant in bacteria such as Pseudomonas putida, Geobacillus thermodenitrificans, and Alcanivorax borkumensis [1] [3].

Subterminal Oxidation Pathway

The subterminal oxidation pathway, first characterized in Pseudomonas aeruginosa, involves the hydroxylation of n-hexadecane at the subterminal position to produce 2-hexadecanol [1] [5]. This pathway was later recognized in Gordonia species strain TY-5 [1] [2]. The mechanistic sequence involves the oxidation of 2-hexadecanol to 2-hexadecanal by alcohol dehydrogenases, followed by conversion to tetradecyl acetate through Baeyer-Villiger monooxygenase activity [1] [2]. The tetradecyl acetate is subsequently hydrolyzed by esterases to produce the corresponding alcohol, which then follows the terminal oxidation pathway for complete degradation [1].

Diterminal Oxidation Pathway

The diterminal oxidation pathway involves hydroxylation at both terminal positions of the alkane chain, producing diacids through sequential oxidation steps [4]. Cytochrome P450 52A3 from Candida maltosa demonstrates the capability to catalyze this cascade, producing 1,16-hexadecanedioic acid from hexadecane through intermediates including 1-hexadecanol, 16-hydroxyhexadecanoic acid, and 1,16-hexadecanediol [4]. This pathway exhibits high regioselectivity and represents an important route for complete alkane mineralization in fungal systems [4].

Extracellular Oxidation Mechanisms

Recent investigations have revealed extracellular oxidation mechanisms where alkane hydroxylases and alcohol dehydrogenases operate outside the cell membrane [6]. Pseudomonas synxantha LSH-7 demonstrates this pathway, where n-hexadecane is converted to hexadecanoic acid extracellularly before cellular uptake [6]. The extracellular alkane hydroxylase activity reaches maximum levels of 195 units per milligram protein, while hexadecanol dehydrogenase activity peaks at 245 units per milligram protein [6].

Anaerobic Degradation Pathways

Under anaerobic conditions, 2-hexadecanol degradation occurs through fumarate addition mechanisms [2]. The alkylsuccinate synthase enzyme catalyzes the addition of fumarate to the alkane substrate at the C2 position, forming alkylsuccinate intermediates [2]. These intermediates undergo carbon skeleton rearrangement followed by β-oxidation to produce fatty acids for energy generation [2]. Desulfatibacillum aliphaticivorans demonstrates this pathway under sulfate-reducing conditions [7].

Bacterial Consortia and Synergistic Effects

Bacterial consortia demonstrate significantly enhanced degradation capabilities compared to individual strains, achieving synergistic effects through complementary metabolic pathways and cooperative interactions [8] [9]. The complex interplay between different microbial species results in improved substrate utilization, enhanced enzyme production, and accelerated degradation kinetics [8].

Bacterial-Fungal Consortia

The most pronounced synergistic effects occur in bacterial-fungal consortia, where the combination of Bacillus cereus and Aspergillus flavus achieves 99.42% hexadecane degradation compared to 9.62% and 52.92% for individual bacterial and fungal monocultures, respectively [10]. This consortium demonstrates biofilm formation at the oil-water interface, with bacterial cells attaching to fungal mycelia to create a cooperative metabolic network [10]. The enhancement factor of 1.88 indicates significant synergistic interactions beyond simple additive effects [10].

Marine Bacterial Consortia

Marine obligate hydrocarbonoclastic bacteria exhibit substantial synergistic effects in hydrocarbon degradation. The combination of Alcanivorax species with Marinobacter species demonstrates complementary metabolic capabilities, where Alcanivorax specializes in aliphatic hydrocarbon degradation while Marinobacter targets aromatic compounds [11]. The consortium of Alcanivorax sp. 22CO-6 and Marinobacter sp. PY97S achieves 64.03% oil degradation compared to 27.81% for the individual Alcanivorax strain, representing a 2.30-fold enhancement [11].

Multi-Species Bacterial Consortia

Tri-species bacterial consortia composed of Agrobacterium fabrum, Bacillus subtilis, and Pseudomonas aeruginosa demonstrate exceptional degradation efficiency, achieving 97.2% hexadecane degradation and 91.9% phenanthrene degradation in binary mixture systems [12]. The degradation kinetics reveal parallel utilization of hexadecane and serial utilization of phenanthrene, indicating substrate-specific metabolic strategies [12]. The integrated kinetic model combining first-order exponential decay and Monod equations effectively describes the degradation data [12].

Engineered Consortium Systems

Engineered yeast consortia demonstrate stress-resistant hydrocarbon degradation capabilities. The combination of hexadecane-degrading Saccharomyces cerevisiae SAH03 with glutathione-synthesizing strain YGSH10 achieves 17.04% degradation under high osmotic pressure conditions compared to 5.04% for the individual degrading strain [13]. The enhancement factor of 3.38 results from glutathione-mediated stress resistance, which mitigates reactive oxygen species and maintains enzymatic activity under adverse conditions [13].

Cross-Feeding and Metabolic Cooperation

Bacterial consortia exhibit extensive cross-feeding relationships where metabolic intermediates from one species serve as substrates for another [14]. These syntrophic interactions enable the degradation of complex hydrocarbon mixtures through sequential metabolic steps [14]. The metabolic cooperation involves the exchange of organic acids, alcohols, and other intermediates that facilitate complete mineralization of hydrocarbon substrates [14].

Subterminal Oxidation and Intermediates

The subterminal oxidation pathway produces a diverse array of metabolic intermediates, with 2-hexadecanol serving as a key intermediate in the degradation of longer-chain alkanes [1] [5]. This pathway exhibits unique characteristics that distinguish it from terminal oxidation mechanisms and plays a crucial role in environmental hydrocarbon processing [2].

Enzymatic Mechanisms

The subterminal oxidation pathway involves specific alkane hydroxylases capable of hydroxylating alkanes at the C2 position [1] [2]. These enzymes include cytochrome P450 family members and non-heme iron alkane hydroxylases such as AlkB variants [1]. The hydroxylation specificity determines the position of alcohol formation, with subterminal hydroxylases producing secondary alcohols rather than primary alcohols [5] [2].

Metabolic Intermediates

The subterminal oxidation of hexadecane produces 2-hexadecanol as the primary intermediate, which undergoes subsequent oxidation to 2-hexadecanal [1] [6]. The aldehyde intermediate is then converted to tetradecyl acetate through Baeyer-Villiger monooxygenase activity [1] [2]. This ester formation represents a unique feature of the subterminal pathway, distinguishing it from terminal oxidation mechanisms [2].

Positional Specificity

Different microorganisms exhibit varying positional specificity in subterminal oxidation. Prototheca species demonstrate 5th-positional oxidation of n-hexadecane, producing 5-hexadecanol and 5-hexadecanone as unique oxidative products [15]. This positional specificity has not been previously reported in other microorganisms and represents a novel subterminal oxidation mechanism [15].

Intermediate Accumulation

Certain microorganisms accumulate subterminal oxidation intermediates rather than completely mineralizing them. Aspergillus sp. RFC-1 accumulates hexadecane in inclusion bodies at concentrations up to 5.1 grams per liter during degradation processes [16]. This accumulation mechanism may serve as a detoxification strategy or substrate storage system [16].

Regulatory Mechanisms

The subterminal oxidation pathway involves complex regulatory mechanisms that control enzyme expression and metabolic flux. The expression of alkane hydroxylase and alcohol dehydrogenase enzymes is constitutively maintained when grown on hexadecane substrates, suggesting constitutive rather than inducible regulation [6]. The maximum enzyme activities are observed at different time points, with alcohol dehydrogenase activity exceeding alkane hydroxylase activity in certain species [6].

Environmental Significance

The subterminal oxidation pathway represents an important mechanism for environmental hydrocarbon processing, particularly under conditions where terminal oxidation is less favorable [2]. The pathway enables the degradation of recalcitrant hydrocarbon compounds and contributes to the overall mineralization of petroleum contamination in environmental systems [2].

XLogP3

7.2

Other CAS

14852-31-4

Dates

Last modified: 08-15-2023

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